

6-Chloroisoindolin-1-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 6-Chloroisoindolin-1-one

Cat. No.: B1281498

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An In-depth Technical Guide to 6-Chloroisoindolin-1-one

This technical guide provides a comprehensive overview of **6-Chloroisoindolin-1-one**, a heterocyclic compound of interest in chemical research and drug development. The document details its chemical identity, physicochemical properties, spectroscopic data, and a plausible synthetic route, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

6-Chloroisoindolin-1-one is a chlorinated derivative of isoindolinone. The isoindolinone scaffold is a key structural motif found in various biologically active molecules.

- IUPAC Name: 6-chloro-2,3-dihydroisoindol-1-one[1]
- Synonyms: 6-Chloro-2,3-dihydro-1H-isoindol-1-one, 6-CHLORO-1-ISOINDOLINONE[1]
- CAS Number: 58083-59-3[1]

The chemical structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam ring, with a chlorine atom substituted at the 6th position of the aromatic ring.

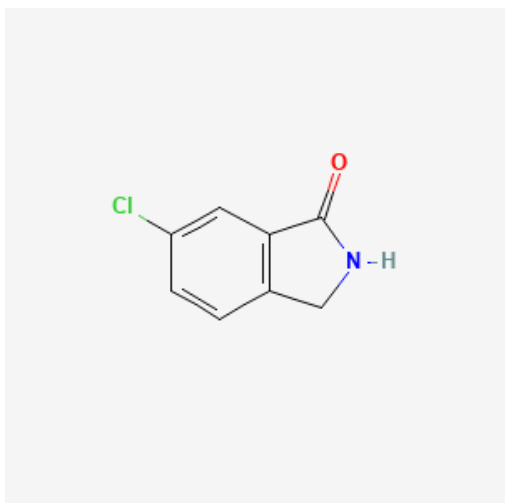


Figure 1. 2D Chemical Structure of **6-Chloroisindolin-1-one**.

Physicochemical and Spectroscopic Data

The properties of **6-Chloroisindolin-1-one** are summarized below. While extensive experimental data is not always available in public literature, computed properties and typical spectroscopic features provide valuable information for characterization.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C₈H₆ClNO	PubChem[1]
Molecular Weight	167.59 g/mol	PubChem[1][2]
Canonical SMILES	<chem>C1C2=C(C=C(C=C2)Cl)C(=O)N1</chem>	PubChem[1]
InChIKey	VCEOKEOSVQLRNW-UHFFFAOYSA-N	PubChem[1]

| Purity | Typically ≥97% (Commercial) | Commercial Supplier[2] |

Table 2: Spectroscopic Data Summary

Spectroscopy	Data	Source
^1H NMR	Spectra available	ChemicalBook[3]
^{13}C NMR	Spectra available	ChemicalBook[3]
IR	Spectra available	ChemicalBook[3]

| Mass Spectrometry | Spectra available | ChemicalBook[3] |

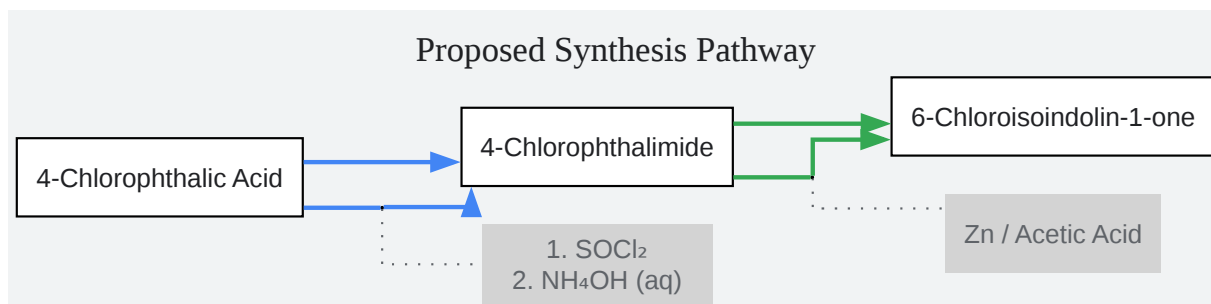
Note: Specific peak assignments would require access to experimental spectra. The data provided indicates the availability of such spectra from specialized chemical data providers.

Synthesis of 6-Chloroisindolin-1-one

The synthesis of isoindolin-1-one derivatives can be achieved through various methods, including the reduction of cyclic imides or the intramolecular cyclization of benzamides.[4] A plausible and efficient pathway for the synthesis of **6-Chloroisindolin-1-one** starts from 4-chlorophthalic acid.

The proposed workflow involves two main steps:

- Amidation/Imidation: Conversion of 4-chlorophthalic acid to 4-chlorophthalimide.
- Selective Reduction: Reduction of one of the carbonyl groups of the phthalimide to a methylene group to form the target lactam.



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A proposed two-step synthesis workflow for **6-Chloroisindolin-1-one**.

Experimental Protocol: Synthesis from 4-Chlorophthalic Acid

This section details a generalized experimental methodology for the synthesis of **6-Chloroisoindolin-1-one** based on established chemical transformations.

Step 1: Synthesis of 4-Chlorophthalimide from 4-Chlorophthalic Acid

- **Acid Chloride Formation:** In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-chlorophthalic acid (1.0 eq) in excess thionyl chloride (SOCl_2). Add a catalytic amount of N,N-dimethylformamide (DMF).
- **Reaction:** Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.
- **Solvent Removal:** Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to yield crude 4-chlorophthaloyl chloride.
- **Amidation:** Carefully add the crude acid chloride portion-wise to a cooled ($0\text{ }^\circ\text{C}$) concentrated aqueous solution of ammonium hydroxide (NH_4OH).
- **Imide Formation:** Stir the resulting slurry vigorously. The intermediate diamide will cyclize to the imide upon heating. Heat the mixture to $100\text{--}120\text{ }^\circ\text{C}$ to drive off water and ammonia, yielding 4-chlorophthalimide.
- **Purification:** The crude product can be purified by recrystallization from ethanol or water.

Step 2: Selective Reduction to **6-Chloroisoindolin-1-one**

- **Reaction Setup:** In a round-bottom flask, dissolve the synthesized 4-chlorophthalimide (1.0 eq) in glacial acetic acid.
- **Reduction:** Add zinc dust (2-3 eq) portion-wise to the solution while stirring. The reaction is exothermic and may require cooling to maintain a temperature between $60\text{--}80\text{ }^\circ\text{C}$.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- Work-up: Once the reaction is complete, cool the mixture and filter to remove excess zinc and zinc salts.
- Extraction: Dilute the filtrate with water and neutralize carefully with a base (e.g., sodium bicarbonate). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude **6-Chloroisoindolin-1-one** can be further purified by column chromatography or recrystallization.

Hazards and Safety

According to GHS hazard statements, **6-Chloroisoindolin-1-one** is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

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References

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